molecular formula C10H3F10NO2 B6292592 5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid CAS No. 2415751-55-0

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid

Cat. No.: B6292592
CAS No.: 2415751-55-0
M. Wt: 359.12 g/mol
InChI Key: AVZZMXKLTNLIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The use of hydrogen fluoride or other fluorinating reagents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the specific conditions and reagents required depend on the desired outcome.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions may produce oxidized pyridine compounds .

Scientific Research Applications

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of two pentafluoroethyl groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation .

Properties

IUPAC Name

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F10NO2/c11-7(12,9(15,16)17)3-1-2-4(6(22)23)21-5(3)8(13,14)10(18,19)20/h1-2H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZMXKLTNLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F10NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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